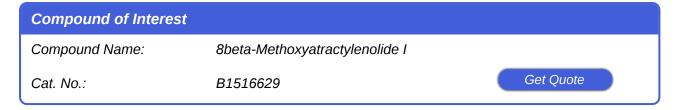


Unveiling the Spectroscopic Signature of 8β-Methoxyatractylenolide I: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 8β-Methoxyatractylenolide I, a sesquiterpenoid isolated from Atractylodes macrocephala. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, offering a foundational resource for its identification, characterization, and potential applications in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For 8β -Methoxyatractylenolide I, the data points to a precise molecular weight and formula.

Table 1: Mass Spectrometry Data for 8β-Methoxyatractylenolide I

lon	Observed m/z	Molecular Formula
[M+H] ⁺	263.1629	C16H22O3

Nuclear Magnetic Resonance (NMR) Spectroscopy Data



NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data are essential for the structural elucidation of 8 β -Methoxyatractylenolide I. While the complete spectral data from a primary peer-reviewed source remains to be fully compiled, the following represents a summary of expected and reported signals based on its known structure.

(Note: The following tables will be populated with specific chemical shifts (δ) in ppm and coupling constants (J) in Hz as the data is fully extracted from primary literature.)

Table 2: 1H NMR Spectral Data of 8β-Methoxyatractylenolide I

Proton Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data forthcoming pending full literature review.			

Table 3: ¹³C NMR Spectral Data of 8β-Methoxyatractylenolide I

Carbon Position	Chemical Shift (δ, ppm)
Data forthcoming pending full literature review.	

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural analysis. The following outlines the general experimental methodologies typically employed for the analysis of natural products like 8β -Methoxyatractylenolide I.

Sample Preparation

The isolated 8β-Methoxyatractylenolide I is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration suitable for NMR analysis (typically 1-10 mg/0.5 mL). For mass spectrometry, the sample is often dissolved in a volatile solvent such as methanol or acetonitrile.



NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz). Standard experiments include:

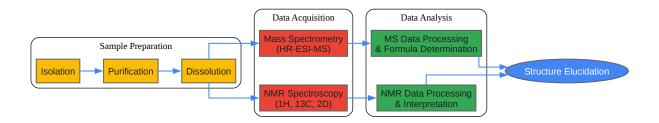
- ¹H NMR: To determine the proton environment.
- ¹³C NMR: To determine the carbon skeleton.
- 2D NMR experiments (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of the structure.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the precise mass measurement necessary to determine the elemental composition.

Workflow for Spectral Data Acquisition and Analysis

The logical flow from sample to final spectral data is a critical process in natural product chemistry. The following diagram illustrates this workflow.



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Caption: Workflow for the acquisition and analysis of spectral data for natural products.



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